molecular formula C21H18Cl2N2O3 B12200955 2-(4-benzylpiperazine-1-carbonyl)-6,8-dichloro-4H-chromen-4-one

2-(4-benzylpiperazine-1-carbonyl)-6,8-dichloro-4H-chromen-4-one

Cat. No.: B12200955
M. Wt: 417.3 g/mol
InChI Key: IZLMEVSVYADOGS-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazine-1-carbonyl)-6,8-dichloro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzylpiperazine moiety and dichloro substituents on the chromenone ring

Preparation Methods

The synthesis of 2-(4-benzylpiperazine-1-carbonyl)-6,8-dichloro-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of dichloro substituents: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce chlorine atoms at specific positions on the chromenone ring.

    Attachment of the benzylpiperazine moiety: This step involves the coupling of benzylpiperazine with the chromenone core, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(4-benzylpiperazine-1-carbonyl)-6,8-dichloro-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The dichloro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as anti-inflammatory or anticancer activities, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazine-1-carbonyl)-6,8-dichloro-4H-chromen-4-one involves its interaction with specific molecular targets. The benzylpiperazine moiety may interact with receptors or enzymes, modulating their activity. The chromenone core can participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism.

Comparison with Similar Compounds

2-(4-benzylpiperazine-1-carbonyl)-6,8-dichloro-4H-chromen-4-one can be compared with other chromenone derivatives and benzylpiperazine-containing compounds:

    Chromenone derivatives: Compounds like 6,8-dichloro-4H-chromen-4-one and 2-(4-methylpiperazine-1-carbonyl)-6,8-dichloro-4H-chromen-4-one share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzylpiperazine-containing compounds: Compounds such as 2-(4-benzylpiperazine-1-carbonyl)-1H-indole and 2-(4-benzylpiperazine-1-carbonyl)-1H-benzofuran have similar benzylpiperazine moieties but differ in their core structures, resulting in distinct pharmacological profiles.

The uniqueness of this compound lies in its specific combination of the chromenone core with dichloro substituents and the benzylpiperazine moiety, which imparts unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H18Cl2N2O3

Molecular Weight

417.3 g/mol

IUPAC Name

2-(4-benzylpiperazine-1-carbonyl)-6,8-dichlorochromen-4-one

InChI

InChI=1S/C21H18Cl2N2O3/c22-15-10-16-18(26)12-19(28-20(16)17(23)11-15)21(27)25-8-6-24(7-9-25)13-14-4-2-1-3-5-14/h1-5,10-12H,6-9,13H2

InChI Key

IZLMEVSVYADOGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl

Origin of Product

United States

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